molecular formula C11H24O B1582354 5-Undecanol CAS No. 37493-70-2

5-Undecanol

Cat. No.: B1582354
CAS No.: 37493-70-2
M. Wt: 172.31 g/mol
InChI Key: PCFOZHPCKQPZCN-UHFFFAOYSA-N
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Description

5-Undecanol: is a fatty alcohol with the chemical formula C₁₁H₂₄O . It is a colorless, water-insoluble liquid with a melting point of approximately -4°C and a boiling point of around 139-140°C under reduced pressure 5-Undecyl alcohol or 5-Hydroxy undecane .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Undecanal: One common method for synthesizing 5-Undecanol is the reduction of undecanal, the corresponding aldehyde.

    Hydroformylation of 1-Decene: Another method involves the hydroformylation of 1-decene followed by hydrogenation.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of undecanal. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Undecanol can undergo oxidation to form undecanoic acid.

    Esterification: This compound can react with carboxylic acids or their derivatives to form esters.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Esterification: Carboxylic acids, acid catalysts (sulfuric acid, p-toluenesulfonic acid).

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Undecanoic acid.

    Esterification: Various esters depending on the carboxylic acid used.

    Substitution: 5-Undecyl chloride.

Scientific Research Applications

Chemistry: 5-Undecanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers .

Biology: In biological research, this compound is used as a solvent and a reagent in the synthesis of biologically active molecules. It is also studied for its potential antimicrobial properties .

Medicine: Although not widely used in medicine, this compound has been investigated for its potential antifungal activity. It has shown efficacy against certain yeast strains, making it a candidate for further research in antifungal treatments .

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors due to its pleasant odor. It is also employed in the production of detergents and emulsifiers .

Mechanism of Action

The primary mechanism of action of 5-Undecanol involves its ability to disrupt cell membranes. As a fatty alcohol, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption can inhibit the function of membrane-associated proteins and enzymes, leading to cell death in microorganisms . Additionally, this compound has been shown to inhibit the plasma membrane H⁺-ATPase, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

    Decanol (C₁₀H₂₂O): Decanol is another fatty alcohol with similar properties but a shorter carbon chain.

    Dodecanol (C₁₂H₂₆O): Dodecanol has a longer carbon chain and exhibits fungistatic rather than fungicidal activity.

Uniqueness of 5-Undecanol: this compound stands out due to its potent fungicidal activity against yeast strains such as Saccharomyces cerevisiae. Its ability to disrupt cell membranes and inhibit membrane-associated enzymes makes it a valuable compound for antimicrobial research .

Properties

IUPAC Name

undecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFOZHPCKQPZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871383
Record name Undecan-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37493-70-2
Record name 5-Undecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37493-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecan-5-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Undecanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158512
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Record name Undecan-5-ol
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Record name Undecan-5-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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